3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the second position of the imidazole ring and a propanoic acid moiety attached to the nitrogen at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the reaction of ethyl imidazole with a suitable propanoic acid derivative under mild conditions. The reaction is often catalyzed by a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in antimicrobial and antifungal studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propanoic acid
- 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid
- 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid
Uniqueness
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the ethyl group at the second position of the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity in biological systems and its effectiveness as a catalyst in chemical reactions .
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBWDCMIJCCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342178 | |
Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856437-78-0 | |
Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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